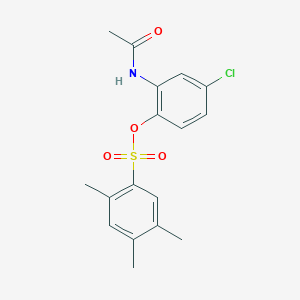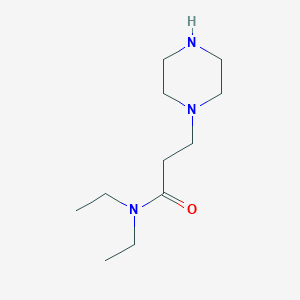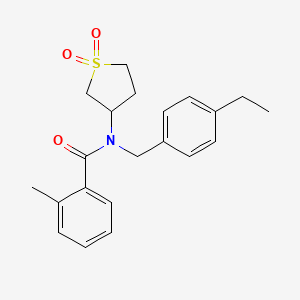
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that combines an acetylamino group, a chlorophenyl group, and a trimethylbenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Sulfonation: The attachment of the trimethylbenzenesulfonate group.
Each step requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Chlorination might involve the use of thionyl chloride or phosphorus pentachloride. Sulfonation typically requires a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially converting the acetylamino group to a nitro group.
Reduction: This can reduce the nitro group back to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield a nitro derivative, while substitution could produce a hydroxyl or amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the production of dyes, pigments, or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Acetylamino)-4-chlorophenyl benzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,4-dimethylbenzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,5-dimethylbenzenesulfonate
Uniqueness
What sets 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate apart is the presence of the trimethylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. This unique structural feature might confer specific properties, such as increased stability or altered solubility, making it particularly useful in certain applications.
Eigenschaften
Molekularformel |
C17H18ClNO4S |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
(2-acetamido-4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18ClNO4S/c1-10-7-12(3)17(8-11(10)2)24(21,22)23-16-6-5-14(18)9-15(16)19-13(4)20/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
YJTZKNFZVRYGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)


![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)

![ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127447.png)
![N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127449.png)
![N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12127456.png)

![2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B12127460.png)
![2'-Methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12127470.png)



